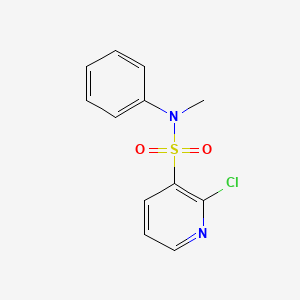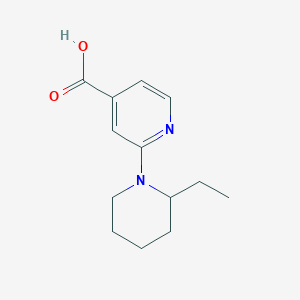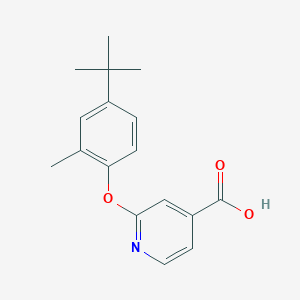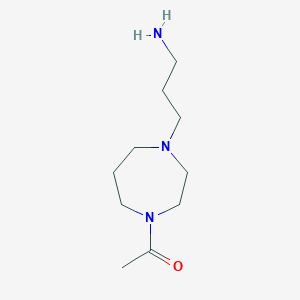![molecular formula C12H18FN3 B1386261 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline CAS No. 1153197-28-4](/img/structure/B1386261.png)
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline
Overview
Description
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is a chemical compound with the molecular formula C12H18FN3 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring is substituted with an amino group and a fluoro group .Chemical Reactions Analysis
This compound is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the preparation of aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of aminopyridopyrimidinones , which are tyrosine kinase inhibitors . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell division, growth, and death .
Mode of Action
In the context of its use in the synthesis of aminopyridopyrimidinones, it likely contributes to the formation of these compounds, which inhibit tyrosine kinases . These inhibitors work by blocking the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to proteins and thus disrupting cellular signaling pathways .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The compounds it helps synthesize, such as aminopyridopyrimidinones, have been used as tyrosine kinase inhibitors and anticancer agents . These compounds can disrupt cellular signaling pathways, potentially leading to the inhibition of cell growth and proliferation .
Advantages and Limitations for Lab Experiments
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline has several advantages as a reagent for laboratory experiments. It is a relatively inexpensive compound that is readily available and easy to handle. In addition, it is a versatile compound with a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, this compound is a hazardous compound and should be handled with care. In addition, it is a volatile compound and may degrade rapidly in the presence of light or heat.
Future Directions
There are several potential future directions for research involving 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline. One area of interest is the development of new methods for the synthesis of this compound and its derivatives. Another area of interest is the exploration of its mechanism of action and the elucidation of its biochemical and physiological effects. In addition, research into the development of new applications for this compound, such as its use as a drug molecule or as a ligand in coordination chemistry, is of interest. Finally, further research into the safety and toxicity of this compound is needed in order to ensure its safe use in laboratory experiments and other applications.
Scientific Research Applications
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline has been used in a variety of scientific research applications. It has been used in the synthesis of various drug molecules, as a reagent in organic synthesis, and as a ligand in coordination chemistry. It has also been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of these drugs. In addition, this compound has been used as a building block in the synthesis of various peptides and other molecules of biological interest.
properties
IUPAC Name |
4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYNKPRVIIMGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)






![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)




